![molecular formula C17H14N2O4S B2791341 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1210835-17-8](/img/structure/B2791341.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound characterized by its unique structural components, including a benzo[d][1,3]dioxole moiety and an isoxazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-thiophenecarboxamide. Its molecular formula is C18H16N2O4S, with a molecular weight of approximately 364.39 g/mol. The structure includes various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, a study focusing on derivatives of benzo[d][1,3]dioxole showed promising results against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the SRB assay. The IC50 values for some derivatives were notably lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced potency ( ).
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HepG2 | 2.38 | |
Compound B | HCT116 | 1.54 | |
Doxorubicin | HepG2 | 7.46 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been supported by findings that suggest derivatives with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The antioxidant properties of benzo[d][1,3]dioxole derivatives also play a crucial role in mitigating oxidative stress-related inflammation ( ).
The mechanisms underlying the biological activities of this compound are multifaceted:
- EGFR Inhibition : Studies suggest that compounds with similar structures inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells via mitochondrial pathways, influencing proteins such as Bax and Bcl-2 ( ).
- Cell Cycle Arrest : Analysis has shown that these compounds can halt the cell cycle at specific phases, further contributing to their anticancer efficacy ( ).
Case Studies
A notable case study involved the synthesis and evaluation of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties. These derivatives exhibited significant cytotoxicity against multiple cancer cell lines while demonstrating selectivity towards cancerous cells over normal cells ( ).
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features:
- Benzo[d][1,3]dioxole moiety : Known for antioxidant and anti-inflammatory properties.
- Isoxazole ring : Associated with various pharmacological activities.
- Thiophene group : Enhances the compound's lipophilicity and biological activity.
Medicinal Chemistry
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been evaluated for its medicinal properties:
Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis and causes cell cycle arrest at the S phase, particularly in prostate and pancreatic cancer cells.
Anti-inflammatory Properties : The benzo[d][1,3]dioxole component contributes to the compound's anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Biological Studies
In biological research, this compound serves as a valuable tool for studying enzyme inhibition and receptor binding:
Enzyme Inhibition : The compound's unique structure allows it to interact with specific enzymes, potentially inhibiting their activity. This interaction can be critical in understanding metabolic pathways involved in disease processes.
Receptor Binding Studies : Investigations into the binding affinity of this compound to various receptors have revealed its potential as a lead compound in drug design.
Industrial Applications
In industrial settings, this compound can be utilized in the production of:
Pharmaceuticals : Due to its bioactive properties, it can serve as a precursor for developing new therapeutic agents.
Agrochemicals : The compound's potential as an insecticide or herbicide is being explored due to its biological activity against pests.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on LNCaP prostate cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation significantly compared to control groups.
Case Study 2: Anti-inflammatory Effects
Research published in Phytotherapy Research demonstrated that this compound reduced inflammatory markers in a mouse model of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases by modulating cytokine production and reducing edema.
Eigenschaften
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(8-13-2-1-5-24-13)18-9-12-7-15(23-19-12)11-3-4-14-16(6-11)22-10-21-14/h1-7H,8-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDIYRHAXPRSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.